![molecular formula C18H30O2 B12806741 Spiro[cyclohexane-1,8'-tricyclo[7.3.1.02,7]tridecane]-2',13'-diol CAS No. 42587-47-3](/img/structure/B12806741.png)
Spiro[cyclohexane-1,8'-tricyclo[7.3.1.02,7]tridecane]-2',13'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[cyclohexane-1,8’-tricyclo[7.3.1.02,7]tridecane]-2’,13’-diol: is a complex organic compound characterized by its unique spirocyclic structure This compound contains multiple ring systems, including cyclohexane and tricyclo[73102,7]tridecane, with two hydroxyl groups attached at the 2’ and 13’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclohexane-1,8’-tricyclo[7.3.1.02,7]tridecane]-2’,13’-diol typically involves multiple steps, starting from simpler precursors. One common method involves the Baeyer–Villiger oxidation of a tricyclo[7.3.1.02,7]tridecane derivative, followed by a series of rearrangements and functional group transformations . The reaction conditions often include the use of hydrogen peroxide in acidic media to facilitate the oxidation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[cyclohexane-1,8’-tricyclo[7.3.1.02,7]tridecane]-2’,13’-diol undergoes various chemical reactions, including:
Oxidation: Conversion to keto acids via Baeyer–Villiger oxidation.
Reduction: Potential reduction of hydroxyl groups to form corresponding hydrocarbons.
Substitution: Functional group substitutions, particularly at the hydroxyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic media.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
Keto acids: Formed from oxidation reactions.
Hydrocarbons: Resulting from reduction of hydroxyl groups.
Substituted derivatives: Various functionalized compounds depending on the substitution reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, Spiro[cyclohexane-1,8’-tricyclo[7.3.1.02,7]tridecane]-2’,13’-diol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior under different chemical conditions.
Biology and Medicine
The compound’s potential biological activity is of interest, particularly in the development of new pharmaceuticals. Its structural complexity may offer unique interactions with biological targets, leading to novel therapeutic agents.
Industry
In industry, this compound could be used as a precursor for the synthesis of more complex molecules. Its unique structure may also find applications in materials science, particularly in the design of new polymers or advanced materials.
Mécanisme D'action
The mechanism by which Spiro[cyclohexane-1,8’-tricyclo[7.3.1.02,7]tridecane]-2’,13’-diol exerts its effects depends on its specific interactions with molecular targets. The hydroxyl groups can participate in hydrogen bonding, while the spirocyclic structure may influence the compound’s overall conformation and reactivity. These interactions can affect various molecular pathways, potentially leading to biological activity or unique material properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dioxo-2,7-epoxydiisophoran-1-ol: Another compound with a tricyclo[7.3.1.02,7]tridecane ring system.
Spiro[cyclohexane-1,8’-tricyclo[7.3.1.0^{2,7}]tridecane]-2’,4’,6’-trien-13’-one: A related compound with additional functional groups.
Uniqueness
Spiro[cyclohexane-1,8’-tricyclo[73102,7]tridecane]-2’,13’-diol is unique due to its specific arrangement of rings and hydroxyl groups
Propriétés
Numéro CAS |
42587-47-3 |
|---|---|
Formule moléculaire |
C18H30O2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
spiro[cyclohexane-1,8'-tricyclo[7.3.1.02,7]tridecane]-2',13'-diol |
InChI |
InChI=1S/C18H30O2/c19-16-13-7-6-8-14(16)18(20)12-5-2-9-15(18)17(13)10-3-1-4-11-17/h13-16,19-20H,1-12H2 |
Clé InChI |
WEGYGDMAECNJDG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C3CCCC(C3O)C4(C2CCCC4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








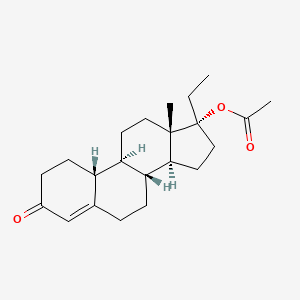
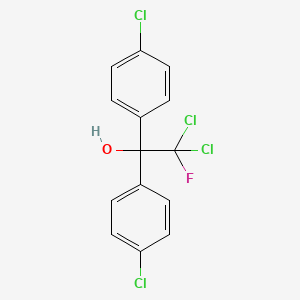

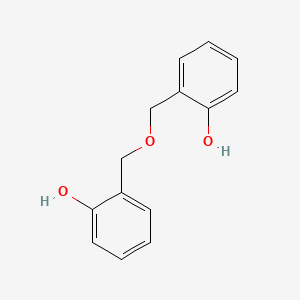

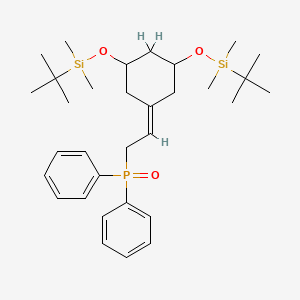
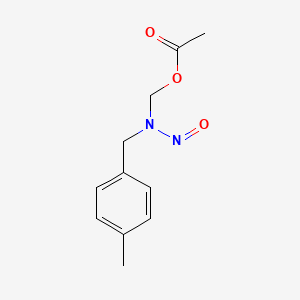
![Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane](/img/structure/B12806733.png)
